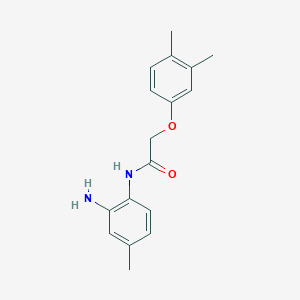

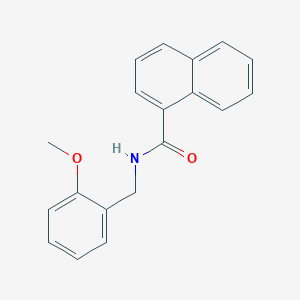

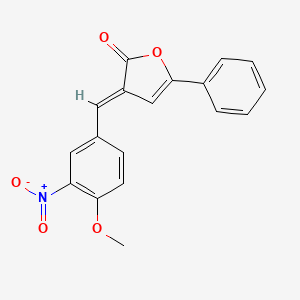

2,6-dichloro-N-(3-methoxyphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-N-(3-methoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides, which are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. While specific studies on this compound are scarce, insights can be derived from research on similar benzenesulfonamide derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with different aromatic amines in the presence of a base. For example, the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide was achieved by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride, characterized by IR, NMR, and elemental analysis, and confirmed by single-crystal x-ray diffraction studies (Sreenivasa et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for various interactions and bonding patterns. Single-crystal X-ray diffraction studies reveal detailed insights into the crystal systems, space groups, and molecular geometry. For instance, the detailed molecular structure and crystal system of a related compound were elucidated, providing insights into the trigonal crystal system and molecular interactions within the crystal structure (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, including cyclization, heterocyclization, and interactions with other chemical entities. These reactions can lead to the formation of complex structures with potential biological activities. For example, cascade synthesis involving reactions with thiourea has been reported to produce thiazole derivatives, showcasing the reactivity of sulfonamide compounds under certain conditions (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their applications and behaviors in different environments. The detailed crystallographic analysis provides insights into the supramolecular architecture and interactions that dictate these physical properties (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biomolecules, define the applications of benzenesulfonamide derivatives in medicinal chemistry and other fields. Studies on bioactivity and molecular docking provide insights into the interactions of these compounds with biological targets, offering a basis for their potential as therapeutic agents (Gul et al., 2016).

Orientations Futures

While the future directions for this specific compound are not explicitly mentioned in the available literature, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . Therefore, it’s reasonable to expect that future research may focus on exploring the potential biological activities of 2,6-dichloro-N-(3-methoxyphenyl)benzenesulfonamide and its derivatives.

Mécanisme D'action

Target of Action

Similar compounds have been found to target dna gyrase, a type ii topoisomerase, which is crucial for bacterial dna replication .

Mode of Action

Based on the action of similar compounds, it may inhibit the activity of its target enzyme, thereby preventing bacterial dna replication and leading to bacterial cell death .

Biochemical Pathways

If it acts similarly to other gyrase inhibitors, it would disrupt the process of dna replication in bacteria, affecting the bacterial cell cycle and leading to cell death .

Result of Action

If it acts as a gyrase inhibitor, it would lead to the disruption of bacterial dna replication, resulting in bacterial cell death .

Propriétés

IUPAC Name |

2,6-dichloro-N-(3-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3S/c1-19-10-5-2-4-9(8-10)16-20(17,18)13-11(14)6-3-7-12(13)15/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESRYSWDEPBFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)

![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)

![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)

![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)